Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride
Description
Benzyl 2-amino-2-pyrrolidin-2-ylacetate hydrochloride is a synthetic organic compound featuring a benzyl ester group, an amino-substituted pyrrolidine ring, and a hydrochloride salt. The pyrrolidine moiety may confer conformational rigidity, influencing receptor binding or metabolic stability, while the benzyl ester group could enhance lipophilicity.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H |
InChI Key |
HIOPEGQGWFZSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The Cbz-protected amine can be deprotected using catalytic hydrogenation (Pd-C, H2) to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2 for deprotection of the Cbz group.
Amidation: Carboxylic acids or acid chlorides in the presence of a base.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz group.
Amides: Formed through amidation reactions.
Scientific Research Applications
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .
Comparison with Similar Compounds
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
Key Differences :
- Backbone: Lacks the pyrrolidine ring and benzyl ester group. Instead, it has a phenyl group and a methylamino substituent.
- Functional Groups: Carboxylic acid (vs. ester) and methylamino (vs. primary amino group).
- Solubility : The carboxylic acid form may exhibit higher aqueous solubility than the ester derivative .
Implications :
- Acidic properties may limit membrane permeability compared to esters.
Benzyl Glycinate Hydrochloride
Key Differences :
Implications :
- Glycinate derivatives are often used in peptide synthesis, whereas pyrrolidine-containing compounds may target neurological or enzymatic systems.
Ethyl 2-(Methylamino)-2-(pyridin-3-yl)acetate Dihydrochloride
Key Differences :
Implications :
- Pyridine’s aromaticity may enhance π-π stacking interactions, whereas pyrrolidine’s basicity could influence pH-dependent solubility.
- Dihydrochloride salts generally exhibit higher solubility in polar solvents.
Benzyl Fentanyl Hydrochloride
Key Differences :
Implications :
- Highlights the importance of the benzyl group in modulating lipophilicity across diverse drug classes.
Reactivity and Stability
- Incompatibilities: All hydrochloride salts in the evidence (e.g., benzyl fentanyl, 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride) are incompatible with oxidizing agents, suggesting a common risk profile .
- Decomposition : Thermal breakdown may release CO/CO₂, similar to benzyl fentanyl .
Toxicology
- Skin/Eye Irritation: Common across hydrochloride salts (e.g., notes inflammation risks) .
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Salt Form | Key Applications |
|---|---|---|---|---|
| Benzyl 2-amino-2-pyrrolidin-2-ylacetate | Pyrrolidine, benzyl ester | Amino, ester | Hydrochloride | Research intermediates |
| 2-(Methylamino)-2-phenylacetic acid | Phenyl, carboxylic acid | Methylamino, carboxylic acid | Hydrochloride | Synthetic intermediates |
| Benzyl glycinate hydrochloride | Glycine, benzyl ester | Amino, ester | Hydrochloride | Peptide synthesis |
| Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate | Pyridine, ethyl ester | Methylamino, ester | Dihydrochloride | Pharmaceutical research |
| Benzyl fentanyl hydrochloride | Phenethylpiperidine | Amide, benzyl group | Hydrochloride | Opioid receptor studies |
Biological Activity
Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride is a derivative of pyrrolidine, which is known for its role in various biological processes. The compound exhibits significant affinity for several biological targets, influencing its pharmacological profile.
Biological Activities
1. Neuropharmacological Effects
Research indicates that Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride displays notable neuropharmacological properties. It has been shown to modulate neurotransmitter systems, particularly through interactions with receptors involved in pain perception and mood regulation.
Case Study: Analgesic Activity
A study demonstrated that this compound exhibited analgesic effects comparable to standard analgesics. The mechanism of action appears to involve the inhibition of specific pain pathways, providing a basis for its potential use in pain management therapies .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells.
Table 1: Cytotoxic Activity of Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride
The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl group significantly influence cytotoxic potency, suggesting avenues for further development of more effective analogs .
3. Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of the compound. In animal models, it has been shown to reduce seizure frequency and severity, indicating its potential as a treatment for epilepsy.
The biological activity of Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride can be attributed to its ability to interact with various molecular targets:
- Monoacylglycerol Lipase (MAGL) Inhibition: The compound has been identified as a selective inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance endocannabinoid signaling, contributing to its analgesic and anticancer effects .
- Neurotransmitter Modulation: By affecting neurotransmitter release and receptor activity, the compound may influence both pain perception and seizure thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
